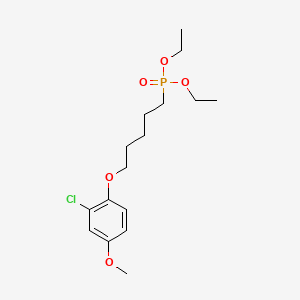
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a pentyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester typically involves the esterification of the corresponding phosphonic acid. One common method involves the reaction of 5-(2-chloro-4-methoxyphenoxy)pentanol with diethyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.
Industry: Utilized in the development of flame retardants and plasticizers for polymer materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, dimethyl ester
- Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, monoethyl ester
Uniqueness
Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is unique due to its specific ester groups, which can influence its solubility, reactivity, and bioavailability compared to similar compounds. The presence of the 2-chloro-4-methoxyphenoxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89210-92-4 |
|---|---|
Molecular Formula |
C16H26ClO5P |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-1-(5-diethoxyphosphorylpentoxy)-4-methoxybenzene |
InChI |
InChI=1S/C16H26ClO5P/c1-4-21-23(18,22-5-2)12-8-6-7-11-20-16-10-9-14(19-3)13-15(16)17/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI Key |
YVHYWEQKHJUIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


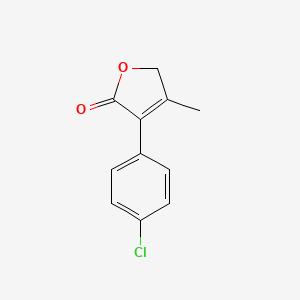
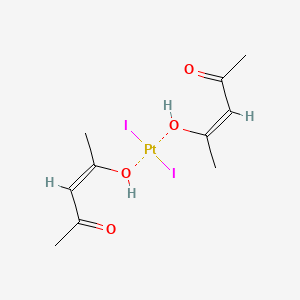
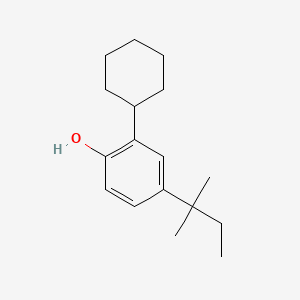
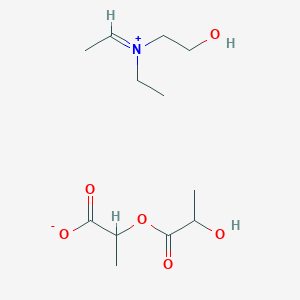
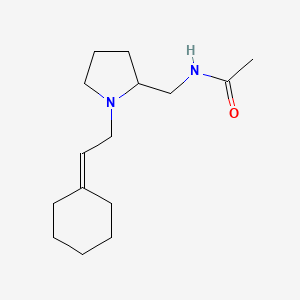
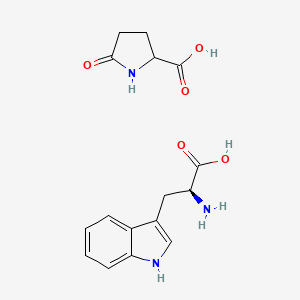


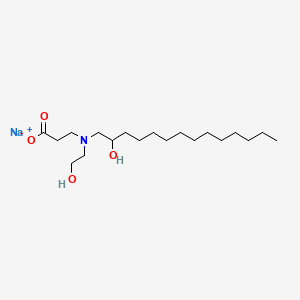


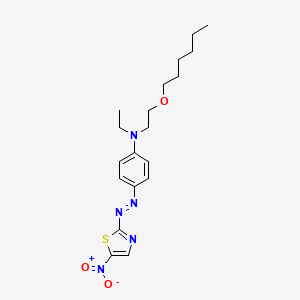
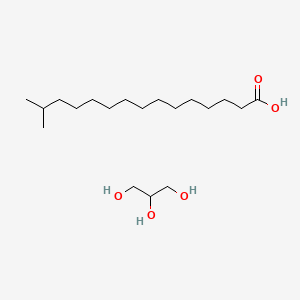
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
